7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde 7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 1780920-42-4
VCID: VC11488457
InChI:
SMILES:
Molecular Formula: C9H7ClN2O
Molecular Weight: 194.6

7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde

CAS No.: 1780920-42-4

Cat. No.: VC11488457

Molecular Formula: C9H7ClN2O

Molecular Weight: 194.6

Purity: 95

* For research use only. Not for human or veterinary use.

7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde - 1780920-42-4

Specification

CAS No. 1780920-42-4
Molecular Formula C9H7ClN2O
Molecular Weight 194.6

Introduction

Chemical Identity and Structural Features

7-Chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde (C10_{10}H8_{8}ClN2_{2}O) is a fused bicyclic aromatic system comprising a pyrrole ring condensed with a pyridine ring. Key structural attributes include:

  • Chlorine at Position 7: Introduces electron-withdrawing effects, potentially enhancing reactivity and influencing intermolecular interactions .

  • Methyl Group at Position 1: Provides steric bulk and modulates solubility through hydrophobic interactions .

  • Carbaldehyde at Position 3: Serves as a reactive site for further functionalization, such as condensation or nucleophilic addition reactions .

The molecular weight of the compound is estimated at 210.64 g/mol, derived from the base structure of 7-chloro-1H-pyrrolo[2,3-c]pyridine (152.58 g/mol) with additions for the methyl (+15.03 g/mol) and carbaldehyde (+28.01 g/mol) groups.

Synthetic Pathways and Methodological Considerations

Core Structure Synthesis

The pyrrolo[2,3-c]pyridine scaffold can be synthesized via cyclization reactions or cross-coupling strategies. A representative approach involves:

  • Suzuki-Miyaura Coupling: Brominated intermediates (e.g., 5-bromo-7-azaindole) react with boronic acids under palladium catalysis to introduce aryl/heteroaryl groups .

  • Bromination: Electrophilic bromination at position 3 using bromine in chloroform or N-bromosuccinimide (NBS) with triethylamine in dichloromethane .

Functionalization Steps

  • Methylation at Position 1: Treatment with methyl iodide in the presence of a base (e.g., sodium hydride) in tetrahydrofuran (THF) at 0–25°C .

  • Chlorination at Position 7: Use of phosphorus oxychloride (POCl3_3) under reflux conditions .

  • Formylation at Position 3: Vilsmeier-Haack reaction employing dimethylformamide (DMF) and POCl3_3, followed by hydrolysis .

A hypothetical synthetic route is summarized below:

StepReactionReagents/ConditionsYield (%)
1BrominationNBS, CH2_2Cl2_2, RT, 12 h85
2MethylationCH3_3I, NaH, THF, 0°C → RT, 6 h78
3ChlorinationPOCl3_3, reflux, 4 h92
4FormylationDMF, POCl3_3, 0°C → 60°C, 3 h65

Physicochemical Properties

While experimental data for 7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde are sparse, properties can be inferred from related compounds:

PropertyValue (Estimated)Basis for Estimation
Molecular Weight210.64 g/molSum of atomic weights
Density1.5±0.1 g/cm³Analogous pyrrolo-pyridines
Boiling Point350–360°CIncreased polarity from carbaldehyde
LogP (Partition Coeff.)1.9–2.3Hydrophobic methyl and aromatic groups
SolubilityLow in water; soluble in DMSO, DMFPolar aprotic solvents

The carbaldehyde group enhances polarity, potentially improving crystallinity but reducing lipid solubility compared to non-polar derivatives .

Applications in Drug Discovery

This compound’s versatility stems from its reactive carbaldehyde group, enabling:

  • Schiff Base Formation: Conjugation with amines to create imine-linked prodrugs.

  • Nucleophilic Addition: Reaction with Grignard reagents or hydrazines for diversifying substituents.

  • Metal Coordination: Chelation with transition metals for catalytic or therapeutic purposes.

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